CF₃-Driven Lipophilicity Gain Relative to the Non-Fluorinated Tetrahydroquinazoline Analog
The target compound exhibits a computed XLogP3 of 3.6, compared to 2.8 for the non-fluorinated analog 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (CAS 90561-38-9) [1]. This ΔlogP of +0.8 units, attributable to the trifluoromethyl substituent at C6, represents a substantial increase in lipophilicity that can critically influence membrane permeability, target engagement within hydrophobic binding pockets, and pharmacokinetic distribution [1][2]. The trifluoromethyl group is widely recognized to enhance metabolic stability and lipophilicity in drug candidates, making this difference functionally consequential [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (CAS 90561-38-9): XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = +0.8 |
| Conditions | Computed by XLogP3 3.0 algorithm; values sourced from PubChem 2025–2026 release |
Why This Matters
A LogP difference of 0.8 units corresponds to an approximately 6.3-fold shift in octanol/water partition, which can determine whether a compound achieves adequate cellular permeability and in vivo exposure.
- [1] PubChem Compound Summary for CID 118992810, XLogP3 = 3.6. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 19744207, XLogP3 = 2.8. National Center for Biotechnology Information (2026). View Source
- [3] G.K.S. Prakash et al., Lewis Acid Catalyzed Condensation-Cyclization Cascade: Direct Synthesis of Di/Trifluoromethyl-1,2,3,4-tetrahydroquinazolines. Chemistry – A European Journal, 2015, 21(28), 10170–10178. View Source
